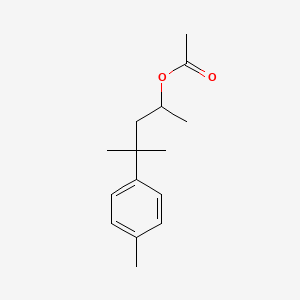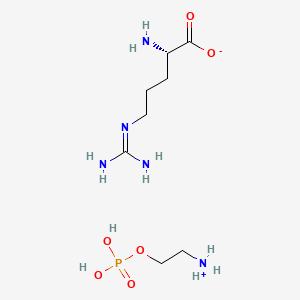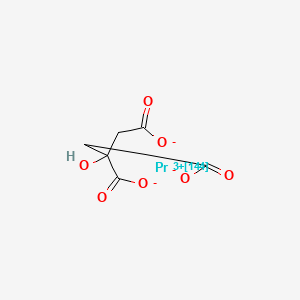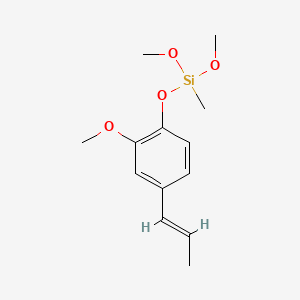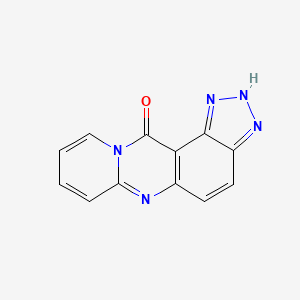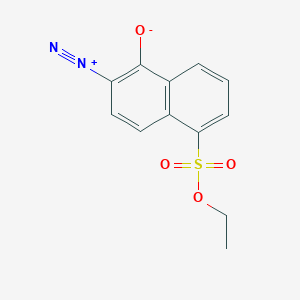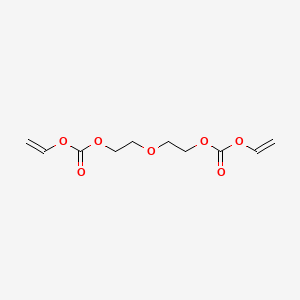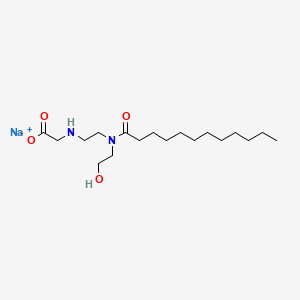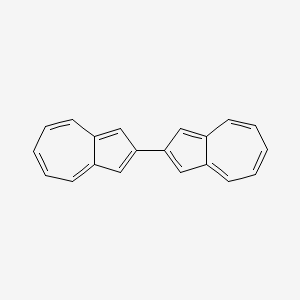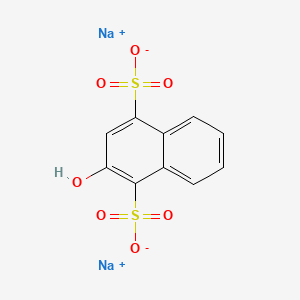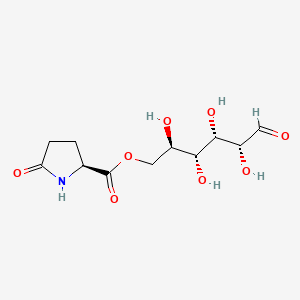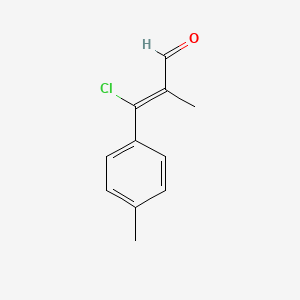
3-Chloro-3-(4-methylphenyl)methacrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(4-methylphenyl)methacrylaldehyde is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a chloro group, a methylphenyl group, and an aldehyde group attached to a methacrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde typically involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to ensure the desired purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-(4-methylphenyl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(4-methylphenyl)methacrylic acid.
Reduction: 3-Chloro-3-(4-methylphenyl)methacrylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(4-methylphenyl)methacrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-methyl-3-(4-methylphenyl)propenal
- 2-Propenal, 3-chloro-2-methyl-3-(4-methylphenyl)
Uniqueness
3-Chloro-3-(4-methylphenyl)methacrylaldehyde is unique due to the combination of its chloro, methylphenyl, and aldehyde groups, which confer distinct reactivity and potential applications compared to similar compounds. Its specific structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
71209-67-1 |
|---|---|
Molekularformel |
C11H11ClO |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
(Z)-3-chloro-2-methyl-3-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO/c1-8-3-5-10(6-4-8)11(12)9(2)7-13/h3-7H,1-2H3/b11-9- |
InChI-Schlüssel |
MLERDVFIFKHLCJ-LUAWRHEFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C(\C)/C=O)/Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(C)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




